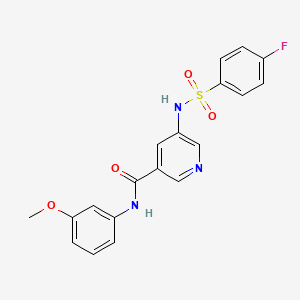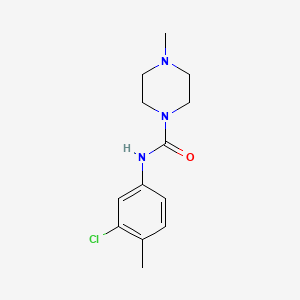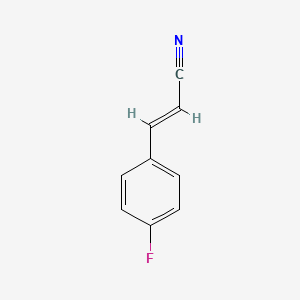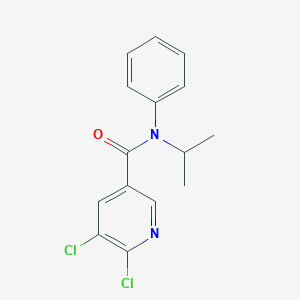
5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide, also known as FSMA, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. FSMA was first synthesized in 2016 and has since been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide is complex and involves multiple pathways. In cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation through the inhibition of NF-κB signaling. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. This compound also has a high binding affinity to its target proteins, making it a potent inhibitor. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide. In cancer research, this compound could be studied in combination with other chemotherapy drugs to determine its efficacy in treating cancer. In inflammation research, this compound could be studied in animal models to determine its potential as an anti-inflammatory drug. In neurodegenerative disorder research, this compound could be studied in clinical trials to determine its potential as a therapeutic drug for neurodegenerative disorders.
Conclusion
This compound is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action and biochemical and physiological effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has several advantages for lab experiments, including its small molecular weight and high binding affinity to its target proteins. There are several future directions for the study of this compound, including its potential use in combination with other chemotherapy drugs and its potential as a therapeutic drug for neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide involves a multi-step process that utilizes various reagents and catalysts. The first step involves the preparation of 4-fluoroaniline, which is then reacted with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 3-methoxy-nicotinic acid to form this compound. The synthesis of this compound is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that this compound can reduce inflammation through the inhibition of NF-κB signaling. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage caused by oxidative stress.
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)sulfonylamino]-N-(3-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-27-17-4-2-3-15(10-17)22-19(24)13-9-16(12-21-11-13)23-28(25,26)18-7-5-14(20)6-8-18/h2-12,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQAWNXMVGRNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)
![ethyl 1-benzyl-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2643379.png)


![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643384.png)
![N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2643385.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2643389.png)


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methylbenzyl)acetamide](/img/structure/B2643396.png)
![N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B2643399.png)
